molecular formula C8H17N3 B14065953 2,6-Dimethylpiperidine-1-carboximidamide CAS No. 100862-81-5

2,6-Dimethylpiperidine-1-carboximidamide

Cat. No.: B14065953
CAS No.: 100862-81-5
M. Wt: 155.24 g/mol
InChI Key: RZEBWKXHTOCTKQ-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C8H17N3 It is a derivative of piperidine, a six-membered heterocyclic amine, where two methyl groups are substituted at the 2 and 6 positions, and a carboximidamide group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylpiperidine-1-carboximidamide typically involves the reaction of 2,6-dimethylpiperidine with cyanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as benzene or toluene, and the mixture is heated to facilitate the formation of the carboximidamide group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylpiperidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines .

Scientific Research Applications

2,6-Dimethylpiperidine-1-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    2,6-Dimethylpiperidine: A structurally similar compound without the carboximidamide group.

    2,6-Dimethylpiperidine-1-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.

    2,6-Dimethylpiperidine-1-carboxylic acid: Contains a carboxylic acid group instead of carboximidamide.

Uniqueness: 2,6-Dimethylpiperidine-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its analogs .

Properties

CAS No.

100862-81-5

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

2,6-dimethylpiperidine-1-carboximidamide

InChI

InChI=1S/C8H17N3/c1-6-4-3-5-7(2)11(6)8(9)10/h6-7H,3-5H2,1-2H3,(H3,9,10)

InChI Key

RZEBWKXHTOCTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=N)N)C

Origin of Product

United States

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